(4-fluorophenyl)(1H-imidazol-2-yl)methanamine
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Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds related to (4-fluorophenyl)(1H-imidazol-2-yl)methanamine have been explored in various studies. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines and characterized them using various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).
Application in Corrosion Inhibition
- In the field of corrosion inhibition, Prashanth et al. (2021) synthesized new imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)benzenamine, and studied their potential in inhibiting corrosion. They found that these derivatives exhibited significant corrosion inhibition efficiency (Prashanth et al., 2021).
Antimicrobial Applications
- Ajani et al. (2016) investigated the antimicrobial activity of 2-alkanamino benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, and found them to exhibit significant antimicrobial properties (Ajani et al., 2016).
Applications in Organic Electronics
- Liu et al. (2016) designed and synthesized a new bipolar fluorophore, N,N-diphenyl-4′-(9-(4′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1′-biphenyl]-4-amine, for use in organic light-emitting diodes (OLEDs). This study highlights the potential of imidazole-based compounds in electronic applications (Liu et al., 2016).
Interaction with DNA
- Kumaravel and Raman (2017) studied the interaction of imidazole-derived Schiff bases with DNA, demonstrating their potential as effective agents in biological systems (Kumaravel & Raman, 2017).
Potential in Anticancer Research
- Ferri et al. (2013) synthesized and characterized Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives, showing significant cytotoxic effects on cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Ferri et al., 2013).
Properties
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9(12)10-13-5-6-14-10/h1-6,9H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHRAVOCCWTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517634-93-3 |
Source
|
Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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